2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
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Overview
Description
2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]imidazo[2,1-b]thiazole core, which is further substituted with a 4-chlorophenyl group and a carbaldehyde functional group. The combination of these moieties imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol can yield an intermediate, which upon further cyclization with suitable reagents, forms the desired benzo[d]imidazo[2,1-b]thiazole core .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid.
Reduction: Formation of 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. Molecular docking studies have revealed its binding affinity to targets such as pantothenate synthetase, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[2,1-b]thiazole derivatives: Similar core structure but lack the benzo ring, resulting in different reactivity and applications.
Uniqueness
2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde stands out due to the presence of the 4-chlorophenyl and carbaldehyde groups, which confer unique reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its promising applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHSCCXJWKDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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